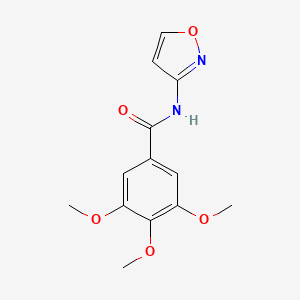![molecular formula C15H11F4NO2 B4431114 N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B4431114.png)
N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide
Vue d'ensemble
Description
N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide, also known as BAY 59-3074, is a selective antagonist of the CB1 receptor. This compound has shown potential in treating obesity, type 2 diabetes, and other metabolic disorders.
Mécanisme D'action
N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide selectively targets the CB1 receptor, which is primarily located in the central nervous system and plays a role in regulating appetite and energy balance. By blocking the CB1 receptor, this compound reduces food intake and increases energy expenditure, leading to weight loss and improved metabolic function.
Biochemical and Physiological Effects:
In addition to its effects on body weight and glucose metabolism, this compound has been shown to have other biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, improve liver function, and enhance cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide in lab experiments is its selectivity for the CB1 receptor, which reduces the potential for off-target effects. However, its relatively low potency and solubility can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide. One area of interest is its potential use in combination with other drugs for the treatment of metabolic disorders. Additionally, further investigation into its effects on liver fibrosis, neurodegenerative diseases, and cancer could lead to new therapeutic applications. Finally, the development of more potent and soluble analogs of this compound could improve its utility in experimental settings.
Applications De Recherche Scientifique
N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose tolerance, reduce body weight, and improve insulin sensitivity in animal models of obesity and type 2 diabetes. Additionally, it has been investigated for its potential use in treating liver fibrosis, neurodegenerative diseases, and cancer.
Propriétés
IUPAC Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4NO2/c16-12-7-6-10(15(17,18)19)8-13(12)20-14(21)9-22-11-4-2-1-3-5-11/h1-8H,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWOZQKWKQJLCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-sec-butylphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4431047.png)



amino]-N-methylpropanamide](/img/structure/B4431080.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-biphenylcarboxamide](/img/structure/B4431088.png)


![8-[(2,4-dichlorophenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4431091.png)



![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-methylbenzoyl)piperazine](/img/structure/B4431118.png)
